molecular formula C12H19Cl3N2 B13478443 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride

1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride

Cat. No.: B13478443
M. Wt: 297.6 g/mol
InChI Key: TZRBTQGNBNCPHB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the 4-chlorophenyl group and the piperidine ring structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and N-methylpiperidine.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with N-methylpiperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted piperidine derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs for neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)piperazine: Shares the chlorophenyl group but has a different ring structure.

    N-methylpiperidine: Lacks the chlorophenyl group but has a similar piperidine ring.

    4-chlorobenzaldehyde: Contains the chlorophenyl group but lacks the piperidine ring.

Uniqueness

1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to the combination of the 4-chlorophenyl group and the N-methylpiperidine ring. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C12H19Cl3N2

Molecular Weight

297.6 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C12H17ClN2.2ClH/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12;;/h2-5,11,14H,6-9H2,1H3;2*1H

InChI Key

TZRBTQGNBNCPHB-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2=CC=C(C=C2)Cl.Cl.Cl

Origin of Product

United States

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